molecular formula C18H19N3O3S2 B2712196 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 325987-45-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No. B2712196
CAS RN: 325987-45-9
M. Wt: 389.49
InChI Key: CHIZZBIZHGKAJN-UHFFFAOYSA-N
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Description

This compound is a benzamide, which is a type of organic compound consisting of a carboxamide group (-CONH2) attached to a benzene ring. It also contains a benzothiophene group, which is a heterocyclic compound consisting of a fused benzene and thiophene ring. The presence of the cyano group (-CN) and sulfamoyl group (-SO2NH2) further add to the complexity of this molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple functional groups, including the benzamide, benzothiophene, cyano, and sulfamoyl groups. These groups would likely confer distinct chemical properties to the molecule, such as polarity, reactivity, and potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The sulfamoyl group could participate in substitution reactions or potentially act as a leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like cyano and sulfamoyl would likely make this compound relatively polar and potentially soluble in polar solvents .

Scientific Research Applications

Structure-Activity Relationships and Receptor Antagonism

Research into structure-activity relationships (SARs) of related compounds, such as N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, has identified them as potent and selective small molecule endothelin receptor-A (ETA) antagonists. These studies involve extensive structural modification to enhance potency and selectivity, demonstrating the critical role of such compounds in medicinal chemistry and drug development (Wu et al., 1997).

Heterocyclic Chemistry and Catalysis

The compound's relevance extends to heterocyclic chemistry, where it may serve as a precursor or analog in synthesizing diverse heterocyclic skeletons. For instance, reactions of related benzimidoyl chlorides with thioamides produce various cyclic products, showcasing the compound's utility in constructing complex molecular architectures (Fathalla & Pazdera, 2002).

Photochromic Systems

In materials science, derivatives of benzothiophene, similar to the compound , are explored for their photochromic properties. Such systems are of interest for applications in optical data storage and photo-switchable materials. The synthesis and study of non-symmetric diarylethenes with benzothiophene rings elucidate the effects of substitution on absorption bands and reactivities, underscoring the compound's potential in advanced material sciences (Uchida et al., 1998).

Antimicrobial and Anticancer Research

The structural framework of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide and its analogs have been investigated for their antimicrobial and anticancer activities. Studies involving the synthesis, characterization, and biological evaluation of related thiophene carboxamide derivatives reveal their potential as leads in the development of new therapeutic agents (Elkholy & Morsy, 2006).

Sensing and Detection Technologies

Moreover, certain benzamide derivatives exhibit unique colorimetric sensing behaviors for anions, attributed to specific structural features enabling intramolecular charge transfer mechanisms. This highlights the potential of compounds with related structures in developing new materials for chemical sensing and environmental monitoring (Younes et al., 2020).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its reactivity, biological activity, and other properties .

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-21(2)26(23,24)13-9-7-12(8-10-13)17(22)20-18-15(11-19)14-5-3-4-6-16(14)25-18/h7-10H,3-6H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIZZBIZHGKAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide

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